Conduritol aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

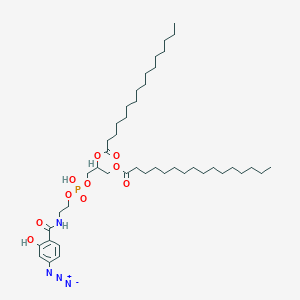

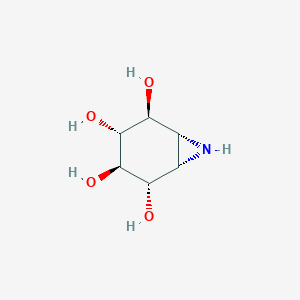

Conduritol aziridine is a synthetic compound that has gained significant attention in the field of chemical biology and medicinal chemistry. It is a highly reactive molecule that can form covalent bonds with various biological molecules, including proteins, nucleic acids, and lipids. This property of conduritol aziridine has made it a valuable tool for studying biological processes and developing new therapeutic agents.

Mechanism of Action

Conduritol aziridine forms covalent bonds with biological molecules, primarily through the reaction of its aziridine ring with nucleophilic amino acid residues in proteins. This covalent modification can lead to the inhibition of protein function, alteration of protein stability, and induction of protein degradation. The mechanism of action of conduritol aziridine is highly dependent on the specific biological target and the nature of the covalent bond formed.

Biochemical and Physiological Effects:

The biochemical and physiological effects of conduritol aziridine are highly dependent on the specific biological target and the nature of the covalent bond formed. In general, conduritol aziridine can induce protein degradation, alter protein stability, and inhibit protein function. These effects can lead to changes in cellular signaling pathways, gene expression, and cellular metabolism. The physiological effects of conduritol aziridine are still being studied, but it has shown promise as a therapeutic agent for the treatment of cancer, viral infections, and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using conduritol aziridine in lab experiments include its ability to form covalent bonds with biological molecules, its high reactivity, and its versatility as a chemical probe. However, there are also limitations to its use, including its potential toxicity, the specificity of the covalent bond formed, and the difficulty in controlling the reaction conditions.

Future Directions

There are several future directions for research on conduritol aziridine. One area of interest is the development of more selective and potent derivatives of conduritol aziridine for use as therapeutic agents. Another area of interest is the identification and characterization of new biological targets for conduritol aziridine. Finally, the development of new methods for controlling the covalent modification of biological molecules by conduritol aziridine is also an area of active research.

Conclusion:

In conclusion, conduritol aziridine is a valuable tool for studying biological processes and developing new therapeutic agents. Its ability to form covalent bonds with biological molecules has made it a versatile chemical probe for identifying and characterizing protein targets for drug discovery. However, there are also limitations to its use, including its potential toxicity and the difficulty in controlling the reaction conditions. Future research on conduritol aziridine will focus on developing more selective and potent derivatives, identifying new biological targets, and developing new methods for controlling covalent modification.

Synthesis Methods

Conduritol aziridine can be synthesized through a multistep process starting from D-mannitol. The first step involves the protection of the hydroxyl groups of D-mannitol using acetyl chloride to form the acetylated derivative. The acetylated D-mannitol is then treated with hydrogen bromide to form the 1,2,3,4,5-pentabromo derivative. The pentabromo derivative is then reacted with sodium azide to form the pentazido derivative. Finally, the pentazido derivative is reduced with triphenylphosphine to form conduritol aziridine.

Scientific Research Applications

Conduritol aziridine has been widely used as a chemical probe for studying various biological processes, including protein folding, enzyme catalysis, and signal transduction. It has also been used as a tool for developing new therapeutic agents for the treatment of cancer, viral infections, and autoimmune diseases. The ability of conduritol aziridine to form covalent bonds with biological molecules has made it a valuable tool for identifying and characterizing protein targets for drug discovery.

properties

CAS RN |

123788-61-4 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(1R,2S,3R,4R,5S,6S)-7-azabicyclo[4.1.0]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H11NO4/c8-3-1-2(7-1)4(9)6(11)5(3)10/h1-11H/t1-,2+,3-,4-,5+,6+/m0/s1 |

InChI Key |

UVCVKSCVWUWBRS-UZAAGFTCSA-N |

Isomeric SMILES |

[C@H]12[C@H](N1)[C@@H]([C@H]([C@@H]([C@H]2O)O)O)O |

SMILES |

C12C(N1)C(C(C(C2O)O)O)O |

Canonical SMILES |

C12C(N1)C(C(C(C2O)O)O)O |

synonyms |

1,2-dideoxy-1,2-epimino-myo-inositol 1,2-dideoxy-1,2-iminoinositol conduritol aziridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)

![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)